![molecular formula C5H4Br2N2 B174434 3,4-Dibromopyridin-2-amine CAS No. 127321-90-8](/img/structure/B174434.png)
3,4-Dibromopyridin-2-amine
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Overview
Description
3,4-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridine derivatives, including 3,4-Dibromopyridin-2-amine, has been studied extensively. One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives .Scientific Research Applications
Synthesis of Heterocyclic Phosphonates
3,4-Dibromopyridin-2-amine can be used in the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates . This process involves a microwave-assisted three-component Biginelli reaction of β-ketophosphonates, aromatic or aliphatic aldehydes, and urea derivatives . The resulting compounds have potential applications in organic and medicinal chemistry .
Bioisosteres of Natural α-Amino Acids
The synthesized α-aminophosphonates, as mentioned above, are bioisosteres of natural α-amino acids . Due to their structural similarity, they have potential applications as antibiotics, antiviral, or antitumor agents, as well as pesticides .
Industrial Applications
3,4-Dibromopyridin-2-amine, as a class of pyridine derivatives, has gained significant attention due to its potential industrial applications. However, the specific industrial applications are not detailed in the source.
Future Directions
The future directions in the research of pyridine derivatives, including 3,4-Dibromopyridin-2-amine, involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . Another promising direction is the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .
properties
IUPAC Name |
3,4-dibromopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDPKNBHRCYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615602 |
Source
|
Record name | 3,4-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromopyridin-2-amine | |
CAS RN |
127321-90-8 |
Source
|
Record name | 3,4-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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